molecular formula C5H6O5-2 B1239806 (R)-2-Methylmalate

(R)-2-Methylmalate

Cat. No.: B1239806
M. Wt: 146.1 g/mol
InChI Key: XFTRTWQBIOMVPK-RXMQYKEDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-citramalate(2-) is a citramalate(2-) that is the conjugate base of D-citramalic acid. It is a conjugate base of a D-citramalic acid.

Scientific Research Applications

  • Biodegradable Polymers:

    • (R)-2-Methylmalate derivatives have been utilized in the synthesis of biodegradable and biocompatible polyesters. These polyesters, specifically poly(β-3-methylmalic acid), show potential for temporary therapeutic applications, as they degrade into optically active 3-methylmalic acid in physiological conditions without toxicity to human cells (Bear et al., 1999)(Bear et al., 1999).
  • Chemoenzymatic Synthesis:

    • This compound is involved in the chemoenzymatic synthesis of various compounds. For instance, (R)-(-)-citramalic acid can be prepared from ethyl chloro(hydroxyimino)acetate and ethyl methacrylate using a process that includes the hydrolysis of diethyl (RS)-5-methyl-4,5-dihydroisoxazole-3,5-dicarboxylate (Yang et al., 1992)(Yang et al., 1992).
  • Synthesis of Biologically Active Compounds:

    • Methyl hydrogen (R)-3-methylglutarate, a compound closely related to this compound, is used as a chiral building block for synthesizing biologically active compounds, such as the sex pheromone of Diabrotica undecimpunctata howardi Barber (Rossi et al., 1985)(Rossi et al., 1985).
  • Development of Functional Polymers:

    • Studies have shown the synthesis of poly(β-3-methylmalic acid), a functional polyester with two stereogenic centers, indicating its potential in creating tailor-made functional polystereoisomers with both hydrophobic alkyl groups and hydrophilic carboxylic acid groups (Cammas et al., 1994)(Cammas et al., 1994).

Properties

Molecular Formula

C5H6O5-2

Molecular Weight

146.1 g/mol

IUPAC Name

(2R)-2-hydroxy-2-methylbutanedioate

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2/t5-/m1/s1

InChI Key

XFTRTWQBIOMVPK-RXMQYKEDSA-L

Isomeric SMILES

C[C@@](CC(=O)[O-])(C(=O)[O-])O

SMILES

CC(CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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